molecular formula C14H21N3O2 B8435543 4-amino-3-methoxy-N-(2-pyrrolidin-1-ylethyl)benzamide

4-amino-3-methoxy-N-(2-pyrrolidin-1-ylethyl)benzamide

Cat. No. B8435543
M. Wt: 263.34 g/mol
InChI Key: GZCJHPVRPHAFNI-UHFFFAOYSA-N
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Patent
US07709471B2

Procedure details

The title compound was prepared in quantitative yield by an analogous method to the preparation of Intermediate 187, on a 2 g scale utilising 3-methoxy-4-nitro-N-(2-pyrrolidin-1-ylethyl)benzamide (Intermediate 193).
Name
Intermediate 187
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-methoxy-4-nitro-N-(2-pyrrolidin-1-ylethyl)benzamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Intermediate 193
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
NC1C=CC(C(NC2CCN(C)C2)=O)=CC=1OC.[CH3:19][O:20][C:21]1[CH:22]=[C:23]([CH:34]=[CH:35][C:36]=1[N+:37]([O-])=O)[C:24]([NH:26][CH2:27][CH2:28][N:29]1[CH2:33][CH2:32][CH2:31][CH2:30]1)=[O:25]>>[NH2:37][C:36]1[CH:35]=[CH:34][C:23]([C:24]([NH:26][CH2:27][CH2:28][N:29]2[CH2:33][CH2:32][CH2:31][CH2:30]2)=[O:25])=[CH:22][C:21]=1[O:20][CH3:19]

Inputs

Step One
Name
Intermediate 187
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=C(C(=O)NC2CN(CC2)C)C=C1)OC
Name
3-methoxy-4-nitro-N-(2-pyrrolidin-1-ylethyl)benzamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C(=O)NCCN2CCCC2)C=CC1[N+](=O)[O-]
Name
Intermediate 193
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C(=O)NCCN2CCCC2)C=CC1[N+](=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=C(C(=O)NCCN2CCCC2)C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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